Ritonavir metabolite

Description

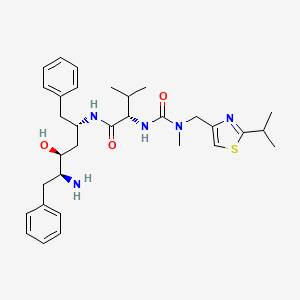

Structure

2D Structure

Properties

IUPAC Name |

(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40)/t25-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKWCORIMSRQGZ-AMEOFWRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466763 | |

| Record name | UNII-34F916N28Z | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176655-55-3 | |

| Record name | A-98498 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176655553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-34F916N28Z | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-98498 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34F916N28Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir (B1064), an antiretroviral agent of the protease inhibitor class, has a complex and clinically significant metabolic profile. Initially developed for the treatment of HIV infection, its potent inhibitory effect on cytochrome P450 3A4 (CYP3A4) has led to its widespread use as a pharmacokinetic enhancer, or "booster," for other antiretroviral drugs.[1] This guide provides an in-depth technical overview of the metabolic pathways of ritonavir in humans, intended for researchers, scientists, and professionals in the field of drug development. The following sections detail the enzymatic processes, resulting metabolites, quantitative metabolic data, and the experimental protocols used to elucidate these pathways.

Core Metabolic Pathways

Ritonavir is extensively metabolized in the liver, primarily by the cytochrome P450 system. The main isoenzyme responsible for its biotransformation is CYP3A4 , with a lesser contribution from CYP3A5 and CYP2D6 .[2][3][4] The metabolic reactions are primarily oxidative and can be categorized into three main pathways:

-

N-demethylation: This reaction can be mediated by both CYP3A4/5 and CYP2D6.[2][5]

-

Hydroxylation: This occurs on the isopropyl side chain of the ritonavir molecule and is catalyzed by CYP3A4/5.[2][5]

-

Cleavage of the Thiazole (B1198619) Groups: This involves the removal of the terminal thiazole or isopropyl-thiazole moieties, again primarily driven by CYP3A4/5.[2][5]

These processes result in the formation of several metabolites, with the major ones identified as M-1 (deacylation), M-2 (hydroxylation), M-7 (N-demethylation), and M-11 (N-dealkylation).[5] The isopropylthiazole oxidation metabolite (M-2) is considered a major metabolite and possesses some antiviral activity, although it is present at low concentrations in plasma.[6]

Quantitative Metabolic Data

The following tables summarize key quantitative data related to the metabolism and enzyme inhibition of ritonavir.

Table 1: Pharmacokinetic Parameters of Ritonavir Metabolism

| Parameter | Value | Enzyme/System | Reference |

| Apparent Km (in vitro) | 0.1–0.5 µM | Recombinant CYP3A4 | [2][5] |

| Apparent Km (in vitro) | 0.063 µM | Human Liver Microsomes (total metabolism) | |

| Apparent Km (in vitro) | 0.068 µM | Recombinant CYP3A4 | |

| Apparent Km (in vitro) | 0.047 µM | Recombinant CYP3A5 | |

| Vmax (population modeling) | 46.9 mg/h (initial) | In vivo | [7] |

| Vmax (population modeling) | 68 mg/h (after 2 weeks) | In vivo | [7] |

| Apparent Oral Clearance | 7 to 9 L/h | In vivo (multiple doses) | [8] |

Table 2: Inhibition Constants of Ritonavir against Cytochrome P450 Isoforms

| Isoform | Inhibition Constant (Ki) | IC50 | Reference |

| CYP3A4 | 0.019 µM | 0.034 µM (testosterone 6β-hydroxylation) | [2] |

| CYP3A4 | - | 0.07 µM (nifedipine oxidation) | [9] |

| CYP3A4 | - | 0.14 µM (terfenadine hydroxylation) | [9] |

| CYP3A4 | - | 2 µM (17α-ethynylestradiol 2-hydroxylation) | [9] |

| CYP2D6 | - | 2.5 µM | [9] |

| CYP2C9/10 | - | 8.0 µM | [9] |

Table 3: Excretion of Ritonavir and Metabolites

| Route | % of Dose (as unchanged drug) | % of Dose (as metabolites) | Reference |

| Feces | 33.8 ± 10.8% | 52.6 ± 2.9% | [6] |

| Urine | 3.5 ± 1.8% | 7.8 ± 2.8% | [6] |

Experimental Protocols

In Vitro Metabolism of Ritonavir in Human Liver Microsomes

This protocol describes a typical in vitro experiment to study the metabolism of ritonavir using human liver microsomes (HLMs).

Materials:

-

Ritonavir

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard for LC-MS analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, HLMs (e.g., 0.5 mg/mL protein concentration), and ritonavir (e.g., 10 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes) with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Preparation for Analysis: Vortex the mixture and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis of Ritonavir and its Metabolites

This protocol outlines a general method for the separation and identification of ritonavir and its metabolites using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole or Ion Trap) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typical.

-

Flow Rate: Dependent on the column dimensions and particle size.

-

Injection Volume: Typically in the range of 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+) is generally used for ritonavir and its metabolites.

-

Scan Mode: Full scan mode can be used for initial metabolite screening, followed by product ion scan (MS/MS) mode for structural elucidation. Multiple Reaction Monitoring (MRM) is used for quantification.

-

Collision Energy: Optimized for each specific metabolite to achieve characteristic fragmentation patterns.

Visualizations

Ritonavir Metabolism Pathway

Caption: Primary metabolic pathways of ritonavir in humans.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for studying ritonavir metabolism in vitro.

References

- 1. Cytochrome P450-mediated metabolism of the HIV-1 protease inhibitor ritonavir (ABT-538) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. dl.tufts.edu [dl.tufts.edu]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the identification of novel metabolites of ritonavir (B1064), a critical antiretroviral agent and pharmacokinetic enhancer. The information presented herein is curated for professionals in drug development and metabolism research, offering detailed experimental protocols, quantitative data summaries, and visual representations of metabolic pathways and analytical workflows.

Introduction

Ritonavir (RTV) is an HIV protease inhibitor that is also widely used as a pharmacokinetic booster for other antiretroviral drugs due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Understanding the biotransformation of ritonavir is crucial for characterizing its safety profile, predicting drug-drug interactions, and elucidating potential mechanisms of toxicity.[3][4] While the primary metabolic pathways of ritonavir have been studied, ongoing research continues to identify novel metabolites, providing deeper insights into its complex metabolic fate.[3]

Metabolic Pathways of Ritonavir

Ritonavir undergoes extensive metabolism, primarily mediated by the cytochrome P450 system, with CYP3A being the major contributor and CYP2D6 also playing a role.[1][5] The main metabolic reactions include oxidation and hydrolysis.[6] In human urine and feces, five primary metabolites have been identified, with the isopropylthiazole oxidation product (M-2) being the major one.[1] Other identified major metabolites include M1 (deacylation), M11 (N-dealkylation), and M7 (N-demethylation).[7]

Recent metabolomic studies in animal models have expanded the list of known ritonavir metabolites. A study in mice identified 26 metabolites, 13 of which were previously unknown.[3] These novel metabolites include glycine (B1666218) and N-acetylcysteine conjugates, as well as ring-opened products.[3][4] The identification of these novel metabolites has led to the proposal of five distinct bioactivation pathways, potentially linked to sulfation and epoxidation, with CYP3A enzymes implicated in four of these pathways.[3][4]

Experimental Protocols for Metabolite Identification

The identification of novel ritonavir metabolites relies on a combination of in vitro and in vivo models coupled with advanced analytical techniques.

In Vitro Metabolism using Human Liver Microsomes

Objective: To investigate the formation of ritonavir metabolites in a controlled in vitro system that mimics hepatic metabolism.

Materials:

-

Human Liver Microsomes (HLM)

-

Ritonavir

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal Standard (e.g., a stable isotope-labeled analog of ritonavir)

Procedure:

-

Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), ritonavir (e.g., 1 µM), and the NADPH regenerating system in phosphate buffer.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and incubate at 37°C.

-

At various time points, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the mixture to precipitate proteins (e.g., 14,000 x g for 10 minutes at 4°C).[8]

-

Transfer the supernatant for analysis by LC-MS.

In Vivo Metabolism in Animal Models (Mouse)

Objective: To identify ritonavir metabolites in a whole-animal model, capturing the full spectrum of metabolic and excretory pathways.

Materials:

-

Wild-type and/or Cyp3a-null mice

-

Ritonavir solution for oral or intraperitoneal administration

-

Metabolic cages for urine and feces collection

-

Acetonitrile

-

Water

Procedure:

-

Administer a single dose of ritonavir to mice (e.g., 10 mg/kg, i.p.).[3]

-

House the mice in metabolic cages for the collection of urine and feces over a specified period (e.g., 24-48 hours).

-

Urine Sample Preparation: Mix urine with acetonitrile (e.g., 1:4 v/v), vortex, and centrifuge to precipitate proteins.[3]

-

Feces Sample Preparation: Homogenize feces in water (e.g., 10 mg/100 µL), add acetonitrile, vortex, and centrifuge.[3]

-

Analyze the supernatant from both urine and feces samples by LC-MS.

Analytical Methodology: UPLC-TOFMS

Objective: To separate, detect, and identify ritonavir and its metabolites with high resolution and mass accuracy.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Time-of-Flight Mass Spectrometer (TOFMS) with an electrospray ionization (ESI) source[3]

UPLC Conditions:

-

Column: Acquity UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 100 mm)[3]

-

Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.[3]

-

Flow Rate: 0.3 mL/min[3]

-

Injection Volume: 5 µL[3]

TOFMS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[3]

-

Capillary Voltage: 3.5 kV[3]

-

Cone Voltage: 35 V[3]

-

Source Temperature: 120°C[3]

-

Desolvation Temperature: 350°C[3]

-

Collision Energy: Ramped (e.g., 10-40 eV) for MS/MS fragmentation analysis[3]

-

Data Acquisition: Centroid mode from m/z 50 to 1000.[3]

Quantitative Data Summary of Novel Ritonavir Metabolites

The following table summarizes the novel ritonavir metabolites identified in mice, as reported in the literature.[3] Quantitative data for these metabolites are often presented as peak areas or relative percentages of total drug-related material.

| Metabolite ID | Proposed Biotransformation | Location Detected |

| M1-1 | Novel Metabolite | Urine |

| M1-2 | Novel Metabolite | Urine |

| M3 | Novel Metabolite | Feces |

| M7-1 | Glycine Conjugate | Urine |

| M7-2 | Glycine Conjugate | Urine |

| M12 | Novel Metabolite | Feces |

| M13 | Novel Metabolite | Feces |

| M15 | N-acetylcysteine Conjugate | Feces |

| M17 | Ring-Opened Product | Feces |

| M18 | Ring-Opened Product | Feces |

| M19 | Ring-Opened Product | Feces |

| M21 | N-acetylcysteine Conjugate | Feces |

| M22 | Novel Metabolite | Feces |

Table 1: Summary of Novel Ritonavir Metabolites Identified in a Mouse Model.[3]

Conclusion

The identification of novel ritonavir metabolites is an active area of research that contributes significantly to our understanding of its pharmacology and toxicology. The use of advanced analytical techniques such as UPLC-TOFMS, combined with robust in vitro and in vivo models, has enabled the discovery of previously unknown biotransformation pathways, including conjugation and ring-opening reactions.[3] The detailed experimental protocols and data presented in this guide serve as a valuable resource for scientists and researchers in the field of drug metabolism and development, facilitating further investigations into the complex metabolic profile of ritonavir.

References

- 1. mdpi.com [mdpi.com]

- 2. Ritonavir - Wikipedia [en.wikipedia.org]

- 3. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolomic screening and identification of the bioactivation pathways of ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450-mediated metabolism of the HIV-1 protease inhibitor ritonavir (ABT-538) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of ritonavir (B1064), a potent HIV protease inhibitor, utilizing human liver microsomes (HLMs). Ritonavir's complex metabolic profile and its significant role as a pharmacokinetic enhancer, primarily through the potent inhibition of cytochrome P450 3A4 (CYP3A4), make understanding its metabolism crucial for drug development and clinical pharmacology.

Core Concepts in Ritonavir Metabolism

Ritonavir undergoes extensive metabolism primarily mediated by the cytochrome P450 system, with CYP3A4 being the major contributing enzyme.[1][2][3] This process leads to the formation of several metabolites through various biotransformation pathways. The metabolism of ritonavir is characterized by a low apparent Michaelis-Menten constant (Km), indicating a high affinity for CYP3A4.[2][4][5] Furthermore, ritonavir is a mechanism-based inactivator of CYP3A4, where a metabolically generated intermediate irreversibly binds to the enzyme, leading to its inactivation.[3][4][6][7] This mechanism is the basis for its use as a "booster" in antiretroviral therapy, as it increases the plasma concentrations of co-administered drugs that are also metabolized by CYP3A4.[6][7]

Major Metabolic Pathways and Metabolites

The in vitro metabolism of ritonavir in HLMs results in several key metabolites. The primary pathways include oxidation and N-dealkylation.[3][7][8]

-

Oxidative Metabolism: CYP3A4 is the principal enzyme responsible for the oxidative metabolism of ritonavir.[1]

-

Major Metabolites: Three major metabolites identified in HLM incubations are M1, M2, and M11.[1]

-

Other Metabolites: Other identified metabolites include M7 (N-demethylation), which is formed by both CYP3A4/5 and CYP2D6.[3] More recent metabolomic analyses have identified additional novel metabolites, including glycine (B1666218) and N-acetylcysteine conjugates and ring-opened products, suggesting five distinct bioactivation pathways.[9]

The following diagram illustrates the primary metabolic pathways of ritonavir mediated by CYP enzymes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for ritonavir's metabolism and its inhibitory effects on various CYP enzymes, as determined in human liver microsomes.

Table 1: Kinetic Parameters for Ritonavir Metabolism

| Parameter | Value | Enzyme | Source |

| Km (apparent) | 0.1–0.5 µM | Recombinant CYP3A4 | [7] |

| Km | 0.05-0.07 µM | Expressed CYP3A4/3A5 | [4] |

| Vmax (initial) | 89 ± 59 pmol/min/mg protein | Enterocyte Microsomes | [4] |

| Vmax | 1-1.4 nmol/min/nmol CYP | Expressed CYP3A4/3A5 | [4] |

| kinact | 0.05 min-1 | Recombinant CYP2B6 | [6] |

| KI | 0.9 µM | Recombinant CYP2B6 | [6] |

Table 2: Inhibitory Potency of Ritonavir on CYP Enzymes

| CYP Isoform | Substrate | IC50 (µM) | Ki (µM) | Source |

| CYP3A4 | Nifedipine Oxidation | 0.07 | - | [1] |

| CYP3A4 | Terfenadine Hydroxylation | 0.14 | - | [1] |

| CYP3A4 | 17α-ethynylestradiol 2-hydroxylation | 2 | - | [1] |

| CYP3A4 | Saquinavir Metabolism | 0.25 | - | [2][10] |

| CYP3A4 | Indinavir (B1671876) Metabolism | 2.2 | - | [2][10] |

| CYP3A4 | Nelfinavir Metabolism | 0.62 | - | [2][10] |

| CYP3A4 | VX-478 Metabolism | 0.10 | - | [2][10] |

| CYP3A4 | ABT-378 Metabolism | - | 0.013 | [11] |

| CYP3A4 | - | 0.014 | - | [12] |

| CYP2D6 | - | 2.5 | - | [1] |

| CYP2C9/10 | - | 8.0 | - | [1] |

| CYP2B6 | - | - | 0.33 (mixed-type) | [6] |

Experimental Protocols

A generalized experimental protocol for studying the in vitro metabolism of ritonavir using human liver microsomes is detailed below. This protocol is a synthesis of methodologies reported in the literature.[9]

Materials and Reagents

-

Ritonavir

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+) or NADPH

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

-

Internal standard (for analytical quantification)

-

High-purity water

-

Formic acid (for mobile phase preparation)

Incubation Procedure

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer (e.g., 100 mM, pH 7.4), HLM protein (e.g., 0.1 mg/mL), and ritonavir at the desired concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system or a final concentration of 1.0 mM NADPH.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 30 minutes).

-

Terminate Reaction: Stop the reaction by adding a quenching solution, such as a 1:1 volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 18,000 rcf) for a sufficient time (e.g., 10 minutes) to pellet the precipitated protein.

-

Sample Collection: Carefully collect the supernatant for analysis.

Analytical Method (LC-MS/MS)

The analysis of ritonavir and its metabolites is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[9]

-

Detection: Metabolites are identified and quantified based on their specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM mode).

-

The following diagram outlines a typical experimental workflow for an in vitro metabolism study of ritonavir.

Conclusion

The in vitro metabolism of ritonavir in human liver microsomes is a complex process dominated by CYP3A4-mediated biotransformation. This guide provides a comprehensive overview of the key metabolic pathways, quantitative parameters, and a detailed experimental protocol for researchers in the field of drug metabolism and pharmacokinetics. A thorough understanding of these aspects is essential for predicting drug-drug interactions and optimizing the therapeutic use of ritonavir and co-administered drugs.

References

- 1. Cytochrome P450-mediated metabolism of the HIV-1 protease inhibitor ritonavir (ABT-538) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of the human immunodeficiency virus protease inhibitors indinavir and ritonavir by human intestinal microsomes and expressed cytochrome P4503A4/3A5: mechanism-based inactivation of cytochrome P4503A by ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effect of Ritonavir on Human CYP2B6 Catalytic Activity: Heme Modification Contributes to the Mechanism-Based Inactivation of CYP2B6 and CYP3A4 by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Potent inhibition of the cytochrome P-450 3A-mediated human liver microsomal metabolism of a novel HIV protease inhibitor by ritonavir: A positive drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of human cytochromes P450 in vitro by ritonavir and cobicistat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir (B1064), an antiretroviral agent, is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. This property has led to its widespread use as a pharmacokinetic enhancer for other HIV protease inhibitors. Understanding the oxidative metabolism of ritonavir is crucial for predicting drug-drug interactions, elucidating potential mechanisms of toxicity, and optimizing therapeutic regimens. This technical guide provides a comprehensive overview of the major oxidative metabolites of ritonavir, the enzymes responsible for their formation, quantitative data on their production, and detailed experimental protocols for their study.

Major Oxidative Metabolites of Ritonavir

Ritonavir undergoes extensive oxidative metabolism, primarily mediated by the cytochrome P450 system. Numerous metabolites have been identified, with the most significant being the products of oxidation on the thiazole (B1198619) rings and N-dealkylation/demethylation. The major oxidative metabolites are designated as M-1, M-2, and M-11, among others.[1]

-

M-1 (Dealkylation Product): This metabolite is formed through the dealkylation of the N-terminal thiazole group.[2][3]

-

M-2 (Isopropylthiazole Oxidation Product): M-2 is a major metabolite resulting from the hydroxylation of the isopropyl group on the terminal thiazole ring.[3][4][5] This metabolite retains some antiviral activity, similar to the parent drug.

-

M-7 (N-demethylation Product): This metabolite is formed via N-demethylation.[3][5]

-

M-11 (N-dealkylation Product): Similar to M-1, M-11 is a product of N-dealkylation.[1][3]

In addition to these, a metabolomic study has identified several novel metabolites, including glycine (B1666218) and N-acetylcysteine conjugates, as well as ring-opened products, suggesting complex bioactivation pathways.[2]

Cytochrome P450 Enzymes in Ritonavir Metabolism

The biotransformation of ritonavir is predominantly carried out by the CYP3A subfamily of enzymes, with a smaller contribution from CYP2D6.

-

CYP3A4: This is the primary enzyme responsible for the formation of the major oxidative metabolites of ritonavir, including M-1, M-2, and M-11.[1][4][6]

-

CYP3A5: This enzyme also contributes to the metabolism of ritonavir, showing similar biotransformation patterns to CYP3A4.[6]

-

CYP2D6: CYP2D6 is involved in the formation of the M-2 metabolite and also contributes to N-demethylation.[1][3][5]

Quantitative Analysis of Ritonavir Metabolism

The formation of ritonavir's oxidative metabolites has been quantified in various in vitro systems. The following tables summarize key kinetic parameters.

Table 1: Kinetic Parameters for Ritonavir Metabolism in Human Liver and Intestinal Microsomes

| System | Parameter | Value | Reference |

| Human Liver Microsomes | Km (total metabolism) | <0.1 µM | [6] |

| Human Intestinal Microsomes | Km (total metabolism) | <0.1 µM | [6] |

| Human Intestinal Microsomes | Vmax (total metabolism) | 89 ± 59 pmol/min/mg protein | [6] |

Table 2: Kinetic Parameters for Ritonavir Metabolism by Recombinant CYP Enzymes

| Enzyme | Parameter | Value | Reference |

| CYP3A4 | Km | 0.05-0.07 µM | [6] |

| CYP3A4 | Vmax | 1-1.4 nmol/min/nmol CYP | [6] |

| CYP3A5 | Km | 0.05-0.07 µM | [6] |

| CYP3A5 | Vmax | 1-1.4 nmol/min/nmol CYP | [6] |

Experimental Protocols

In Vitro Metabolism of Ritonavir using Human Liver Microsomes (HLM)

This protocol describes a general procedure for assessing the formation of ritonavir metabolites in vitro.

a. Materials:

-

Ritonavir

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal standard (IS) for LC-MS/MS analysis

b. Procedure:

-

Prepare a stock solution of ritonavir in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration typically 0.1-0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the ritonavir stock solution (final concentration typically 1-10 µM) and the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture to precipitate proteins and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis of Ritonavir and its Metabolites

This protocol provides a general framework for the quantification of ritonavir and its oxidative metabolites.

a. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

b. Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5-10 minutes)

-

Flow Rate: 0.3-0.5 mL/min

-

Injection Volume: 5-10 µL

c. Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for ritonavir and each metabolite of interest. For example:

-

Ritonavir: m/z 721.3 -> 296.2

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

d. Data Analysis:

-

Generate a calibration curve using standards of known concentrations of ritonavir and its available metabolites.

-

Quantify the concentration of ritonavir and its metabolites in the experimental samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

Visualizations

Caption: Oxidative metabolism of ritonavir by CYP3A4/5 and CYP2D6.

References

- 1. Cytochrome P450-mediated metabolism of the HIV-1 protease inhibitor ritonavir (ABT-538) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Metabolism of the human immunodeficiency virus protease inhibitors indinavir and ritonavir by human intestinal microsomes and expressed cytochrome P4503A4/3A5: mechanism-based inactivation of cytochrome P4503A by ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritonavir (B1064), an HIV protease inhibitor, is widely recognized for its role as a potent pharmacokinetic enhancer in antiretroviral therapy. This function is intrinsically linked to its complex metabolic profile, particularly its mechanism-based inhibition of cytochrome P450 3A4 (CYP3A4). The bioactivation of ritonavir leads to the formation of reactive intermediates that are implicated in both its therapeutic boosting effect and potential toxicities. This technical guide provides an in-depth exploration of the core aspects of ritonavir bioactivation, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate metabolic pathways.

Introduction

Ritonavir's clinical utility extends beyond its intrinsic antiviral activity; it is a cornerstone of many HIV treatment regimens due to its potent inhibition of CYP3A4, the primary enzyme responsible for the metabolism of most protease inhibitors.[1][2] This inhibition "boosts" the plasma concentrations of co-administered drugs, enhancing their efficacy.[1] However, the bioactivation process that underlies this inhibition is complex and can lead to the generation of chemically reactive metabolites.[3][4] Understanding these pathways is critical for optimizing therapeutic strategies and mitigating potential adverse drug reactions, including hepatotoxicity.[4][5]

Metabolic Pathways and Bioactivation of Ritonavir

The metabolism of ritonavir is extensive and primarily mediated by the cytochrome P450 system, with CYP3A4 being the major contributor.[4][6][7] Other isoforms, such as CYP2D6, play a lesser role.[6][7] The biotransformation of ritonavir involves several key pathways, including oxidation, N-dealkylation, and hydroxylation.[8][9][10]

A metabolomic study in mice identified 26 ritonavir metabolites, half of which were novel at the time of the study.[11] These included glycine (B1666218) and N-acetylcysteine conjugates, as well as ring-opened products, suggesting the formation of reactive intermediates.[11] Based on these findings, five primary bioactivation pathways have been proposed, primarily involving epoxidation and sulfation.[11][12] The formation of these reactive species is largely dependent on CYP3A activity.[11][12]

The major oxidative metabolites identified in humans are M1 (deacylation), M2 (hydroxylation), and M11 (N-dealkylation), all primarily formed by CYP3A4 and/or CYP3A5.[9][13] Another significant metabolite, M7 (N-demethylation), is formed by both CYP3A4/5 and CYP2D6.[9]

Formation of Reactive Intermediates

The bioactivation of ritonavir is a critical step in its mechanism-based inhibition of CYP3A4.[3] This process involves the enzymatic conversion of the parent drug into a reactive species that can covalently bind to the enzyme, leading to its inactivation.[14] Several mechanisms for this inactivation have been proposed:

-

Metabolic-Intermediate Complex (MIC) Formation: A reactive intermediate of ritonavir may form a stable, tightly coordinated complex with the heme iron of CYP3A4.[9][15]

-

Covalent Binding to the Apoprotein: A reactive metabolite can form a covalent bond with amino acid residues within the active site of the CYP3A4 apoprotein.[14][15] One proposed mechanism involves the oxidation of the thiazole (B1198619) ring to an epoxide, which is then attacked by a nucleophilic amino acid residue of the enzyme.[16] Another possibility is the formation of a reactive isocyanate derivative.[16]

-

Heme Destruction: The reactive intermediate may lead to the destruction of the prosthetic heme group of the enzyme.[9][15]

-

Tight Binding of Unmodified Ritonavir: Some evidence suggests that unmodified ritonavir can bind very tightly to the heme iron, contributing to inhibition.[15][17]

It is plausible that a combination of these mechanisms contributes to the overall potent and irreversible inhibition of CYP3A4 by ritonavir.[15]

Quantitative Data on Ritonavir Metabolism and CYP Inhibition

The following tables summarize key quantitative data related to ritonavir's metabolism and its inhibitory effects on cytochrome P450 enzymes.

| Parameter | Value | Enzyme/System | Reference |

| CYP3A4 Inhibition (IC50) | 0.07 µM | Nifedipine oxidation | [6] |

| 2 µM | 17α-ethynylestradiol 2-hydroxylation | [6] | |

| 0.14 µM | Terfenadine hydroxylation | [6] | |

| ~0.05 µM | Microsomal CYP3A activity | [9] | |

| CYP2D6 Inhibition (IC50) | 2.5 µM | [6] | |

| CYP2C9/10 Inhibition (IC50) | 8.0 µM | [6] | |

| CYP3A4 Inactivation (Apparent Rate) | 0.135 min⁻¹ | Expressed CYP3A4 | [18] |

| Intestinal CYP3A Inactivation (Apparent Rate) | 0.078 min⁻¹ | Enterocyte microsomes | [18] |

| Ritonavir Metabolism (Km) | 0.05-0.07 µM | Expressed CYP3A4/3A5 | [18] |

| <0.1 µM | Human enterocyte microsomes | [18] | |

| 0.1–0.5 µM | Recombinant CYP3A4 | [9][19] | |

| 92.5 µM | Human liver microsomes (for prasugrel (B1678051) bioactivation inhibition) | [20] | |

| Ritonavir Metabolism (Vmax) | 1-1.4 nmol/min/nmol CYP | Expressed CYP3A4/3A5 | [18] |

| 89 +/- 59 pmol/min/mg protein | Enterocyte microsomes | [18] |

Table 1: Inhibition and Kinetic Parameters of Ritonavir Metabolism

| Metabolite | Relative Abundance (% of Wild-Type) in Cyp3a-null mice |

| M1 | 24% |

| M12 | 59% |

| M13 | 1% |

| M17 | 44% |

Table 2: Role of CYP3A in the Formation of Key Ritonavir Metabolites.[11] The data indicates a significant contribution of CYP3A to the formation of these metabolites.

Experimental Protocols

The characterization of ritonavir's bioactivation and reactive intermediates relies on a suite of sophisticated analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Metabolism Studies with Human Liver Microsomes (HLM)

This protocol is fundamental for studying the initial steps of drug metabolism.

Objective: To identify and characterize the metabolites of ritonavir formed by liver enzymes.

Materials:

-

Ritonavir

-

Human Liver Microsomes (HLM)

-

NADPH (β-Nicotinamide adenine (B156593) dinucleotide 2'-phosphate reduced tetrasodium (B8768297) salt)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile

-

Trapping agents (e.g., glutathione (B108866) (GSH), semicarbazide (B1199961), methoxylamine)[21][22]

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture in phosphate buffer (pH 7.4) containing HLM (e.g., 0.1 mg/mL).[11]

-

Substrate Addition: Add ritonavir to the incubation mixture at a specified concentration (e.g., 10 µM).[11]

-

Initiation of Reaction: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes). Initiate the metabolic reaction by adding NADPH (e.g., 1 mM).

-

Trapping of Reactive Intermediates (Optional): If the goal is to trap reactive electrophiles, include a nucleophilic trapping agent like glutathione (GSH) in the incubation mixture. For trapping reactive carbonyls, agents like semicarbazide or methoxylamine can be used.[11][21]

-

Termination of Reaction: After a defined incubation time (e.g., 30-60 minutes), terminate the reaction by adding a quenching solvent, typically cold acetonitrile.

-

Sample Preparation: Centrifuge the terminated incubation mixture to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and identify the parent drug and its metabolites.[8]

Metabolite Identification using UPLC-TOFMS

High-resolution mass spectrometry is crucial for the structural elucidation of novel metabolites.

Objective: To accurately identify the chemical structures of ritonavir metabolites.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Time-of-Flight Mass Spectrometer (TOFMS)

Procedure:

-

Chromatographic Separation: Inject the prepared sample from the in vitro metabolism study onto a suitable UPLC column (e.g., C18).[11] Use a gradient elution program with mobile phases such as water and acetonitrile, often with a modifier like formic acid, to achieve separation of the metabolites.

-

Mass Spectrometry Analysis:

-

Full Scan MS: Acquire full scan mass spectra over a defined m/z range (e.g., 50-1000) to detect all ions present in the sample.[11] The high-resolution capability of TOFMS allows for the determination of accurate mass and elemental composition.

-

Tandem MS (MS/MS): Perform fragmentation of the parent ions of interest (potential metabolites) to obtain structural information.[11] This is often done in a data-dependent manner, where the most intense ions from the full scan are automatically selected for fragmentation.

-

-

Data Analysis:

-

Metabolite Profiling: Use specialized software to compare the chromatograms of control and drug-treated samples to identify potential metabolites.[11]

-

Structural Elucidation: Interpret the fragmentation patterns from the MS/MS spectra to propose the chemical structures of the metabolites.[11] The use of deuterated ritonavir (RTV-D6) can aid in confirming the structures of novel metabolites.[11]

-

Covalent Binding Assays

These assays are used to quantify the extent of irreversible binding of reactive metabolites to proteins.

Objective: To determine the stoichiometry of covalent binding of radiolabeled ritonavir to CYP3A4.

Materials:

-

Radiolabeled ritonavir (e.g., [³H]-ritonavir)

-

Reconstituted CYP3A4 enzyme system or HLM

-

NADPH

-

Trichloroacetic acid (TCA) or other protein precipitation agents

-

Solvents for washing (e.g., methanol, acetonitrile)

-

Scintillation cocktail and counter

Procedure:

-

Incubation: Incubate [³H]-ritonavir with the enzyme system (reconstituted CYP3A4 or HLM) in the presence of NADPH at 37°C.

-

Protein Precipitation: After incubation, precipitate the proteins by adding a precipitating agent like TCA.

-

Washing: Thoroughly wash the protein pellet with solvents to remove any non-covalently bound radioactivity.

-

Quantification:

-

Radioactivity Measurement: Resuspend the final protein pellet and measure the radioactivity using a liquid scintillation counter.

-

Protein Quantification: Determine the protein concentration in the pellet using a standard protein assay (e.g., Bradford or BCA assay).

-

-

Calculation: Calculate the amount of covalently bound ritonavir per mole of protein to determine the binding stoichiometry.[14]

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed.

Caption: Overview of Ritonavir Metabolism and Bioactivation.

Caption: Workflow for In Vitro Metabolite Identification.

Caption: Mechanisms of Ritonavir-Mediated CYP3A4 Inactivation.

Conclusion

The bioactivation of ritonavir is a multifaceted process that is central to its clinical pharmacology. The formation of reactive intermediates through CYP3A4-mediated metabolism is the primary mechanism behind its potent enzyme inhibition and pharmacokinetic boosting effects. While this is therapeutically beneficial, the generation of such species also carries a potential risk for toxicity. A thorough understanding of the metabolic pathways, the specific reactive intermediates formed, and the mechanisms of enzyme inactivation is crucial for the continued safe and effective use of ritonavir in clinical practice and for the design of future drugs with improved safety profiles. The experimental approaches detailed herein provide a robust framework for the ongoing investigation of drug bioactivation and its clinical implications.

References

- 1. What is the mechanism of Ritonavir? [synapse.patsnap.com]

- 2. Ritonavir - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ritonavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What are the side effects of Ritonavir? [synapse.patsnap.com]

- 6. Cytochrome P450-mediated metabolism of the HIV-1 protease inhibitor ritonavir (ABT-538) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolomic screening and identification of the bioactivation pathways of ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ritonavir: 25 Years’ Experience of Concomitant Medication Management. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pnas.org [pnas.org]

- 18. Metabolism of the human immunodeficiency virus protease inhibitors indinavir and ritonavir by human intestinal microsomes and expressed cytochrome P4503A4/3A5: mechanism-based inactivation of cytochrome P4503A by ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. Ritonavir inhibits the two main prasugrel bioactivation pathways in vitro: a potential drug-drug interaction in HIV patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Detecting reactive drug metabolites for reducing the potential for drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritonavir (B1064), an antiretroviral agent, is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a characteristic that has led to its widespread use as a pharmacokinetic enhancer for other protease inhibitors in the treatment of HIV/AIDS. Understanding the intricate pharmacokinetic profile of ritonavir and its metabolites is crucial for optimizing its therapeutic use and mitigating potential drug-drug interactions. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of ritonavir, with a focus on its metabolites. It includes a compilation of quantitative pharmacokinetic data, detailed experimental methodologies for its analysis, and visual representations of its metabolic pathways and analytical workflows.

Introduction

Initially developed for its own antiviral properties, ritonavir's clinical significance now primarily lies in its ability to "boost" the plasma concentrations of co-administered drugs that are substrates of CYP3A4. By inhibiting this key metabolic enzyme, ritonavir slows the breakdown of other protease inhibitors, allowing for lower and less frequent dosing, which can improve patient adherence and therapeutic outcomes. However, ritonavir's influence extends beyond CYP3A4 inhibition, as it also induces other metabolic enzymes, leading to a complex drug interaction profile. This guide delves into the core pharmacokinetic principles governing ritonavir's behavior in the body.

Pharmacokinetics of Ritonavir

The pharmacokinetic properties of ritonavir are characterized by high oral absorption, extensive plasma protein binding, and primary metabolism by the cytochrome P450 system.

Absorption

Ritonavir exhibits high oral absorption, which is not significantly affected by food. Following oral administration, peak plasma concentrations are typically reached within 2 to 4 hours.

Distribution

Ritonavir is extensively bound to plasma proteins, with approximately 98-99% bound to albumin and alpha-1-acid glycoprotein. Its distribution into cerebrospinal fluid is low relative to plasma concentrations.

Metabolism

The metabolism of ritonavir is complex and is the primary driver of its pharmacokinetic properties and drug-drug interactions. It is primarily metabolized by CYP3A isozymes and, to a lesser extent, by CYP2D6. Four major oxidative metabolites have been identified in humans, although they are considered unlikely to contribute significantly to the antiviral effect.

Ritonavir is a mechanism-based inactivator of CYP3A4, meaning it is converted by the enzyme into a reactive intermediate that irreversibly binds to the enzyme. This leads to a time-dependent and potent inhibition of CYP3A4 activity.

In addition to its potent inhibitory effects on CYP3A4, ritonavir can also induce other metabolic enzymes, including CYP1A2, CYP2C9, CYP2C19, and glucuronosyl transferase (GT). This dual role as both an inhibitor and an inducer contributes to its complex drug interaction profile. The induction of these enzymes is thought to be mediated through the pregnane (B1235032) X receptor (PXR) and/or constitutive androstane (B1237026) receptor (CAR) signaling pathways.

Excretion

Following a 600 mg oral dose, approximately 86.3% of the dose is excreted in the feces, with a smaller portion (11.3%) excreted in the urine over six days. Unchanged ritonavir accounts for about 34% of the dose in feces and 3.5% in urine.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of ritonavir at various doses.

Table 1: Single-Dose Pharmacokinetic Parameters of Ritonavir in Healthy Adults

| Dose | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Half-life (t½) (hr) | Reference |

| 600 mg | 11.2 ± 3.6 | ~2-4 | 77.5 ± 31.5 | 3-5 | [1] |

Table 2: Multiple-Dose (Steady-State) Pharmacokinetic Parameters of Ritonavir in HIV-Infected Adults

| Dose | Cmax (µg/mL) | Cmin (µg/mL) | AUC (µg·hr/mL) | Half-life (t½) (hr) | Reference |

| 600 mg twice daily | 11.2 ± 3.6 | 3.7 ± 2.6 | 77.5 ± 31.5 | 3-5 | [1] |

| 100 mg once daily | 0.84 ± 0.39 | 0.08 ± 0.04 | 6.6 ± 2.4 | ~5 | [1] |

| 100 mg twice daily | 0.89 | 0.22 | 6.2 | ~5 | [1] |

Ritonavir Metabolites

Ritonavir undergoes extensive metabolism to form several metabolites. The four major oxidative metabolites identified in humans are M1, M2, M7, and M11.

-

M1 (Deacylation): Formed by the deacylation of the parent drug.

-

M2 (Hydroxylation): The product of hydroxylation at the methine carbon of the terminal isopropyl moiety. M-2 is the only metabolite that has been detected in human plasma.[2]

-

M7 (N-demethylation): Formed through N-demethylation.

-

M11 (N-dealkylation): Results from the N-dealkylation of ritonavir.

The formation of M1, M2, and M11 is primarily mediated by CYP3A4 and/or CYP3A5, while M7 formation is attributed to both CYP3A4/5 and CYP2D6.

Quantitative Pharmacokinetic Data for Metabolites:

Detailed quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for the major metabolites of ritonavir in humans are not widely available in the published literature. While the M2 metabolite is detectable in human plasma, its specific pharmacokinetic profile has not been extensively characterized and reported.

Metabolic Pathway of Ritonavir

The following diagram illustrates the primary metabolic pathways of ritonavir.

Experimental Protocols

The quantification of ritonavir and the study of its metabolism in biological matrices typically involve in vitro systems and advanced analytical techniques.

In Vitro Metabolism Studies Using Human Liver Microsomes

Objective: To investigate the metabolism of ritonavir and identify the enzymes involved.

Methodology:

-

Incubation: Ritonavir is incubated with human liver microsomes in a phosphate (B84403) buffer (pH 7.4).

-

Cofactor Addition: The reaction is initiated by the addition of an NADPH-generating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the disappearance of the parent drug and the formation of metabolites.

-

Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate proteins.

-

Sample Preparation: The samples are centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.

-

Analysis: The supernatant is analyzed by LC-MS/MS to identify and quantify ritonavir and its metabolites.

Quantification of Ritonavir in Human Plasma by HPLC-UV

Objective: To determine the concentration of ritonavir in human plasma samples.

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of plasma, add an internal standard (e.g., lopinavir).

-

Add 400 µL of 0.125N NaOH and 2.0 mL of methyl tertiary butyl ether.

-

Vortex vigorously and then centrifuge to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM sodium acetate, pH 4.8) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: UV detection at a specific wavelength (e.g., 212 nm).

-

-

Quantification: The concentration of ritonavir is determined by comparing the peak area or height ratio of ritonavir to the internal standard against a calibration curve prepared with known concentrations of the drug.

Quantification of Ritonavir in Human Plasma by LC-MS/MS

Objective: To achieve higher sensitivity and selectivity in the quantification of ritonavir.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To a small volume of plasma (e.g., 100 µL), add a larger volume of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

-

Vortex to mix and precipitate the plasma proteins.

-

Centrifuge at high speed to pellet the proteins.

-

Collect the supernatant for injection into the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

Chromatography: Similar to HPLC, using a C18 column and a mobile phase gradient to separate ritonavir from other plasma components.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is typically used in the positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for ritonavir and the internal standard.

-

-

Data Analysis: The peak area ratios of the analyte to the internal standard are used to construct a calibration curve and determine the concentration of ritonavir in the unknown samples.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the pharmacokinetic analysis of ritonavir.

Conclusion

The pharmacokinetics of ritonavir are complex, defined by its role as both a potent inhibitor of CYP3A4 and an inducer of other metabolic pathways. While the pharmacokinetic profile of the parent drug is well-characterized, there is a notable lack of quantitative data for its metabolites in humans. The experimental protocols outlined in this guide provide a foundation for the accurate quantification of ritonavir in biological matrices, which is essential for both clinical monitoring and further research into its metabolic fate and complex drug-drug interactions. A deeper understanding of the pharmacokinetics of ritonavir and its metabolites will continue to be a critical area of study for optimizing antiretroviral therapy and ensuring patient safety.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir (B1064), a potent protease inhibitor, is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS. Its therapeutic efficacy is significantly influenced by its metabolic fate, primarily governed by the cytochrome P450 (CYP) enzyme system. The major metabolite of ritonavir is the M-2 metabolite, formed through the hydroxylation of the isopropyl side chain of the isopropylthiazole group.[1][2][3][4] This document provides a comprehensive technical overview of the chemical structure, metabolic pathway, and analytical methodologies for the characterization of the ritonavir M-2 metabolite.

Chemical Structure of Ritonavir and its M-2 Metabolite

Ritonavir's complex chemical structure provides multiple sites for metabolic modification. The M-2 metabolite is the result of a phase I metabolic reaction, specifically an oxidation reaction catalyzed predominantly by the CYP3A4 isozyme.[1][2][3] This reaction introduces a hydroxyl group (-OH) to one of the methyl groups of the isopropyl side chain attached to the thiazole (B1198619) ring.

Ritonavir (Parent Drug) Structure:

Ritonavir M-2 Metabolite Structure:

The hydroxylation occurs on one of the terminal methyl groups of the isopropyl moiety.

Note: The exact stereochemistry of the hydroxylation may vary.

Metabolic Pathway of Ritonavir to M-2

The formation of the M-2 metabolite is a critical step in the biotransformation of ritonavir. This pathway is primarily localized in the liver and is mediated by the CYP3A4 enzyme.

Quantitative Data

While specific pharmacokinetic data for the M-2 metabolite is limited in publicly available literature, the following table summarizes key quantitative parameters related to the metabolism of ritonavir to its metabolites, primarily driven by CYP3A4.

| Parameter | Value | Enzyme | Reference |

| Apparent Km for Ritonavir Metabolism | 0.1–0.5 µM | Recombinant CYP3A4 | [2] |

| IC50 of Ritonavir on CYP3A activity | ~0.05 µM | Human Liver Microsomes | [2] |

| Antiviral Activity of M-2 | Similar to parent drug | - | [4] |

Experimental Protocols

The identification and characterization of the ritonavir M-2 metabolite are primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Metabolism of Ritonavir in Human Liver Microsomes (HLMs)

This protocol is adapted from methodologies described for the study of ritonavir metabolism.[5]

Objective: To generate the M-2 metabolite from ritonavir using HLMs for subsequent analysis.

Materials:

-

Ritonavir

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Microcentrifuge tubes

-

Incubator/shaker

Procedure:

-

Prepare a stock solution of ritonavir in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, combine HLMs (final concentration, e.g., 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the ritonavir stock solution to a final desired concentration (e.g., 1-10 µM).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture vigorously to precipitate proteins.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis of Ritonavir and M-2 Metabolite

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of ritonavir and its M-2 metabolite. Specific parameters may require optimization based on the instrumentation used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compounds, followed by a re-equilibration step.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).

-

Column Temperature: Typically maintained at 30-40°C.

-

Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification, using specific precursor-to-product ion transitions for ritonavir and the M-2 metabolite. A full scan or product ion scan can be used for initial identification.

-

Precursor Ion (Ritonavir): m/z 721.3

-

Precursor Ion (M-2 Metabolite): m/z 737.3 (M+H)+, corresponding to the addition of an oxygen atom (+16 Da) to the parent drug.

-

Product Ions: Specific product ions for ritonavir and the M-2 metabolite would need to be determined by fragmentation analysis (e.g., using a product ion scan). Common fragments of ritonavir can be used as a starting point to identify related fragments for the M-2 metabolite.

-

Source Parameters: Capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

References

- 1. researchgate.net [researchgate.net]

- 2. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary metabolic pathways of ritonavir (B1064), focusing on N-dealkylation and hydroxylation. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the enzymatic processes, quantitative kinetics, and experimental methodologies crucial for understanding ritonavir's metabolism and its significant role as a pharmacokinetic enhancer.

Executive Summary

Ritonavir, an antiretroviral agent, is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. This inhibitory action is harnessed to "boost" the plasma concentrations of other co-administered drugs. The metabolism of ritonavir itself is complex, primarily proceeding through oxidative pathways, including N-dealkylation and hydroxylation. These reactions are predominantly mediated by CYP3A4 and CYP3A5, with a minor contribution from CYP2D6. Understanding these pathways is critical for predicting drug-drug interactions and optimizing therapeutic regimens. This guide synthesizes key data on the metabolites, enzymatic kinetics, and experimental protocols used to elucidate these metabolic routes.

Ritonavir Metabolic Pathways

The biotransformation of ritonavir is multifaceted, leading to several metabolites. The major pathways involve oxidation of the ritonavir molecule at different positions.

N-dealkylation and Hydroxylation

The core metabolic transformations of ritonavir involve N-dealkylation and hydroxylation, resulting in the formation of several key metabolites. These oxidative reactions are primarily catalyzed by the cytochrome P450 enzymes, with CYP3A4 and CYP3A5 playing the most significant roles.[1][2] CYP2D6 also contributes to a lesser extent to some of these metabolic steps.[1][2]

The main metabolites identified are:

The following diagram illustrates the primary metabolic pathways of ritonavir, highlighting the roles of the key CYP enzymes in the formation of its major metabolites.

Quantitative Data on Ritonavir Metabolism

The following tables summarize the key quantitative data related to the enzymatic kinetics and inhibitory potential of ritonavir.

Michaelis-Menten Constants (Km) for Ritonavir Metabolism

| Enzyme | Substrate | Km (µM) | In Vitro System | Reference(s) |

| Recombinant CYP3A4 | Ritonavir | 0.1 - 0.5 | Recombinant Enzyme | [1] |

| Human Liver Microsomes | Ritonavir | <0.1 | Human Liver Microsomes |

Inhibition Constants (Ki and IC50) of Ritonavir

| Enzyme Inhibited | Probe Substrate | Ki (µM) | IC50 (µM) | In Vitro System | Reference(s) |

| CYP3A4 | Testosterone (B1683101) 6β-hydroxylation | 0.019 | 0.034 | Not Specified | [1] |

| CYP3A4 | Nifedipine oxidation | - | 0.07 | Human Liver Microsomes | |

| CYP3A4 | Terfenadine hydroxylation | - | 0.14 | Human Liver Microsomes | |

| CYP3A4 | 17α-ethynylestradiol 2-hydroxylation | - | 2 | Human Liver Microsomes | |

| CYP2D6 | - | - | 2.5 | Human Liver Microsomes | |

| CYP2C9/10 | - | - | 8.0 | Human Liver Microsomes |

Experimental Protocols

The characterization of ritonavir's metabolic pathways has been achieved through a series of in vitro experiments. Below are detailed methodologies for key experimental setups.

In Vitro Metabolism of Ritonavir using Human Liver Microsomes

This protocol is designed to assess the metabolism of ritonavir and identify the resulting metabolites.

Objective: To determine the metabolic profile of ritonavir in a system that mimics hepatic metabolism.

Materials:

-

Ritonavir

-

Human Liver Microsomes (HLMs)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mix containing human liver microsomes (typically 0.1-1.0 mg/mL protein concentration) in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding ritonavir (at various concentrations to determine kinetics) and the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, and 60 minutes) with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify ritonavir and its metabolites.

The following diagram outlines the general workflow for an in vitro metabolism study.

Determination of IC50 and Ki Values

This protocol is used to quantify the inhibitory potency of ritonavir against specific CYP enzymes.

Objective: To determine the concentration of ritonavir required to inhibit 50% of a specific CYP enzyme's activity (IC50) and to calculate the inhibition constant (Ki).

Materials:

-

Ritonavir

-

Human Liver Microsomes or recombinant CYP enzymes

-

Specific probe substrate for the CYP enzyme of interest (e.g., testosterone for CYP3A4)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system

-

Varying concentrations of ritonavir

Procedure:

-

Incubation Setup: Prepare a series of incubation mixtures containing HLMs or recombinant CYP enzyme, the probe substrate (at a concentration close to its Km), and the NADPH regenerating system in potassium phosphate buffer.

-

Inhibitor Addition: Add varying concentrations of ritonavir to the incubation mixtures. A control with no inhibitor is also included.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).

-

Initiation and Incubation: Initiate the reaction by adding the NADPH regenerating system (if not already present) and incubate at 37°C for a time within the linear range of metabolite formation.

-

Termination and Sample Preparation: Terminate the reaction and prepare the samples for analysis as described in section 4.1.

-

Data Analysis:

-

Quantify the formation of the metabolite of the probe substrate using LC-MS/MS.

-

Plot the percentage of enzyme activity remaining versus the logarithm of the ritonavir concentration.

-

Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Km of the substrate for the enzyme.

-

Conclusion

The N-dealkylation and hydroxylation pathways are central to the metabolism of ritonavir, primarily driven by CYP3A4 and CYP3A5. The potent inhibitory effect of ritonavir on these enzymes underpins its clinical utility as a pharmacokinetic booster. The quantitative data and experimental protocols detailed in this guide provide a foundational understanding for researchers in drug metabolism and development. Further investigation into the complex interplay of inhibition and induction by ritonavir will continue to refine its clinical application and inform the development of new therapeutic strategies.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir (B1064), a potent protease inhibitor, is a cornerstone of antiretroviral therapy, primarily utilized for its strong inhibitory effect on the cytochrome P450 3A4 (CYP3A4) enzyme, which "boosts" the plasma concentrations of other co-administered protease inhibitors. Understanding the complete metabolic profile of ritonavir is crucial for predicting drug-drug interactions, optimizing therapeutic regimens, and ensuring patient safety. While extensive research has elucidated its primary oxidative metabolism via CYP enzymes, the role of phase II conjugation pathways, particularly glucuronidation, has been a subject of scientific inquiry. This technical guide provides an in-depth analysis of the discovery and characterization of ritonavir's metabolic fate, with a specific focus on the evidence for and against the formation of glucuronide conjugates in humans and preclinical species.

I. The Metabolic Landscape of Ritonavir: An Overview

Ritonavir undergoes extensive metabolism, primarily in the liver, with the majority of the drug being eliminated in the feces.[1] The biotransformation of ritonavir is predominantly mediated by the cytochrome P450 system, with CYP3A and, to a lesser extent, CYP2D6 being the key enzymes involved.[2] This leads to the formation of several oxidative metabolites.[3] While ritonavir is a potent inhibitor of CYP3A4, it is also known to be an inducer of several drug-metabolizing enzymes, including glucuronyl transferases.[2]

A. Primary Metabolic Pathways

The main metabolic pathways of ritonavir involve oxidation. The major human metabolite is the M-2 metabolite, which is formed through hydroxylation of the isopropyl group and possesses antiviral activity, although it is present at low concentrations in plasma.[4] Other oxidative pathways include N-dealkylation and thiazole (B1198619) ring oxidation.[4]

B. The Question of Glucuronidation

Glucuronidation is a major phase II metabolic pathway that enhances the water solubility and excretion of many drugs. Given that ritonavir can induce glucuronyl transferase enzymes, the potential for ritonavir itself to undergo glucuronidation has been investigated. However, the evidence strongly suggests that this is a species-specific phenomenon.

II. Experimental Evidence: The Absence of Ritonavir Glucuronide Conjugates in Humans

A pivotal study investigating the metabolism and disposition of radiolabeled ritonavir in rats, dogs, and humans provided definitive insights into the species-specific nature of its conjugation. The study unequivocally reported that glucuronide metabolites of ritonavir were observed in dogs only .[1][5] In humans and rats, these conjugates were not detected in plasma, urine, or feces.[1]

This finding is further supported by a comprehensive metabolomic screening of ritonavir in mice, which identified 26 metabolites, including 13 novel ones.[6] While this study did identify novel glycine (B1666218) and N-acetylcysteine conjugates, no glucuronide conjugates were reported, reinforcing the idea that glucuronidation is not a significant metabolic pathway for ritonavir in rodents.[6]

The primary route of elimination in humans is via hepatobiliary excretion, with approximately 86% of an oral dose recovered in the feces and only about 11% in the urine.[1] The majority of the excreted drug is either unchanged ritonavir or its oxidative metabolites.[1]

III. Experimental Protocols for Metabolite Identification

The identification of ritonavir's metabolites has been accomplished through a combination of in vivo and in vitro studies, primarily relying on advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS).

A. In Vivo Metabolite Profiling in Humans

-

Study Design: Administration of a single oral dose of [14C]-labeled ritonavir to healthy human volunteers.[1]

-

Sample Collection: Collection of urine and feces over a period of 6 days.[1]

-

Sample Preparation:

-

Urine: Direct analysis or extraction.

-

Feces: Homogenization, extraction with organic solvents (e.g., acetonitrile/methanol), and centrifugation to separate the supernatant for analysis.

-

-